molecular formula C22H29N3O5 B11161967 N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine

Cat. No.: B11161967
M. Wt: 415.5 g/mol
InChI Key: JVACKGHJWHDABG-RMYJWEKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinyl group, a cyclohexyl group, and a formamido group attached to a methylpentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinazolinyl intermediate, which can be synthesized by the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with appropriate reagents under controlled conditions . This intermediate is then reacted with a cyclohexyl derivative to form the cyclohexyl-substituted intermediate. Finally, the formamido group is introduced through a formylation reaction, and the resulting compound is coupled with 3-methylpentanoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

(2S,3R)-2-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H29N3O5/c1-3-13(2)18(21(28)29)24-19(26)15-10-8-14(9-11-15)12-25-20(27)16-6-4-5-7-17(16)23-22(25)30/h4-7,13-15,18H,3,8-12H2,1-2H3,(H,23,30)(H,24,26)(H,28,29)/t13-,14?,15?,18+/m1/s1

InChI Key

JVACKGHJWHDABG-RMYJWEKJSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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